3-Bromobut-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobut-2-enal, also known as (2E)-3-bromobut-2-enal, is an organic compound with the molecular formula C4H5BrO. It is a brominated aldehyde characterized by the presence of a bromine atom attached to a butenal structure. This compound is known for its distinct reactivity and is often utilized as a key building block in the production of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromobut-2-enal can be synthesized through several methods. One common approach involves the bromination of but-2-enal. The reaction typically requires a brominating agent such as bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromobut-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Bromobutanoic acid.
Reduction: 3-Bromobutanol.
Substitution: Various substituted butenal derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromobut-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-bromobut-2-enal involves its reactivity as an α,β-unsaturated aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the carbonyl group. This reactivity is often exploited in enzyme-catalyzed processes, such as those involving ene reductases from the Old Yellow Enzyme family . These enzymes reduce the carbon-carbon double bond, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobut-2-enal: Similar structure but with a chlorine atom instead of bromine.
3-Iodobut-2-enal: Similar structure but with an iodine atom instead of bromine.
But-2-enal: Lacks the halogen substituent, making it less reactive in certain substitution reactions.
Uniqueness
3-Bromobut-2-enal is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chloro and iodo counterparts.
Properties
CAS No. |
14804-55-8 |
---|---|
Molecular Formula |
C4H5BrO |
Molecular Weight |
148.99 g/mol |
IUPAC Name |
3-bromobut-2-enal |
InChI |
InChI=1S/C4H5BrO/c1-4(5)2-3-6/h2-3H,1H3 |
InChI Key |
YXUMKCALEMGCQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.